N-Hexyl-3-methoxyaniline
Description
N-Hexyl-3-methoxyaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the 3-position of the benzene ring and a hexyl (C₆H₁₃) alkyl chain attached to the nitrogen atom. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.32 g/mol. However, specific data on its synthesis, applications, or safety remain undocumented in the provided evidence.
Properties
CAS No. |
72504-91-7 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-hexyl-3-methoxyaniline |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-6-10-14-12-8-7-9-13(11-12)15-2/h7-9,11,14H,3-6,10H2,1-2H3 |
InChI Key |
KDAAZJGHSSHRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Hexyl-3-methoxyaniline with three analogous compounds from the provided evidence, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity: The hexyl group in this compound enhances lipophilicity compared to shorter alkyl (e.g., N-methyl in ) or aryl (e.g., N-phenyl in ) substituents. This property may improve solubility in non-polar solvents and membrane permeability, relevant for drug design . Benzyloxy () and phenyl () groups introduce aromatic bulk, reducing solubility in polar media .
Electronic Effects :
Thermal Stability :
- Longer alkyl chains (e.g., hexyl) generally lower melting points but increase boiling points due to weaker intermolecular forces compared to aryl-substituted amines like 3-methoxydiphenylamine .
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